Garciniaxanthone F

Description

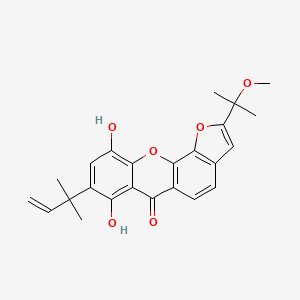

Garciniaxanthone F is a prenylated xanthone isolated from Garcinia mangostana, a plant renowned for its diverse xanthone derivatives with significant bioactivities. mangostana pericarp) offer insights. Garcimangosxanthone F (1,6,7-trihydroxy-5-(3-methylbut-2-enyl)-8-(3-hydroxy-3-methylbutyl)-6',6'-dimethylpyrano[2',3':3,2]xanthone) features a hydroxylated core with prenyl and methylbutenyl substituents, which are critical for its bioactivity . Xanthones from Garcinia species typically exhibit anticancer, antimicrobial, and antioxidant properties, influenced by substituent patterns and hydroxylation sites .

Properties

Molecular Formula |

C24H24O6 |

|---|---|

Molecular Weight |

408.4 g/mol |

IUPAC Name |

7,10-dihydroxy-2-(2-methoxypropan-2-yl)-8-(2-methylbut-3-en-2-yl)furo[3,2-c]xanthen-6-one |

InChI |

InChI=1S/C24H24O6/c1-7-23(2,3)14-11-15(25)22-17(19(14)27)18(26)13-9-8-12-10-16(24(4,5)28-6)29-20(12)21(13)30-22/h7-11,25,27H,1H2,2-6H3 |

InChI Key |

OZJCGTVVJDALBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C=C)C1=CC(=C2C(=C1O)C(=O)C3=C(O2)C4=C(C=C3)C=C(O4)C(C)(C)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Prenylation : Prenyl groups enhance cytotoxicity and antibacterial activity. Garciniaxanthone I and α-mangostin show potent anticancer effects due to prenyl moieties .

- Dimerization: Garmoxanthone’s dimeric structure confers strong anti-MRSA activity (MIC: 3.9 μg/mL), surpassing monomeric xanthones .

- Hydroxylation : Tri-/tetra-hydroxylated xanthones (e.g., cowaxanthones) exhibit antioxidant and antidiabetic activities via enzyme inhibition (e.g., α-glucosidase) .

Bioactivity Comparison

Anticancer Activity

- This compound Analogues : Garcimangosxanthone F and G induce apoptosis in cancer cells by modulating Bax/Bcl-2 ratios and caspase-3 activation, similar to α-mangostin .

- Garciniaxanthone I : Inhibits HepG2 proliferation (IC₅₀: 12.5 μM) via mitochondrial pathway activation .

- α-Mangostin : Suppresses NF-κB and cyclins, with IC₅₀ values of 5–10 μM against colorectal cancer .

Antimicrobial Activity

- Garmoxanthone : Effective against MRSA (MIC: 3.9 μg/mL) due to dimeric structure disrupting bacterial membranes .

- Cowaxanthones : Moderate antibacterial activity against Vibrio spp. (MIC: 15.6–31.2 μg/mL) .

Antioxidant and Metabolic Effects

- Trihydroxyxanthones : Scavenge DPPH and ABTS radicals (EC₅₀: 10–20 μM) .

- α-Glucosidase Inhibition : Garcimangosxanthone derivatives (e.g., Compound 5 in ) show IC₅₀ values comparable to acarbose (2.5 μM vs. 1.8 μM) .

Pharmacokinetic and Drug-Likeness Profiles

- ADMET Predictions : Most Garcinia xanthones (MW < 500, HBD < 5) exhibit favorable oral bioavailability. For example, garcimangosxanthone F has a topological polar surface area (TPSA) of 110 Ų, indicating moderate membrane permeability .

- Limitations : High hydrophobicity from prenyl groups may reduce solubility, necessitating structural optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.